N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
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Overview
Description
N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features both an indole moiety and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the coupling of an indole derivative with a cyclopentyl amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a solvent such as dichloromethane (CH₂Cl₂) under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity. The cyclopentyl group may enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is used in similar applications.
Indole-3-acetic acid: A simpler indole derivative with applications in plant biology and biochemistry.
Indomethacin: A non-steroidal anti-inflammatory drug that also contains an indole moiety.
Uniqueness
N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its combination of an indole moiety with a cyclopentyl group, which may confer specific binding properties and biological activities not seen in other compounds.
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N'-cyclopentyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C18H22N4O3/c23-16(15-11-12-5-1-4-8-14(12)22-15)19-9-10-20-17(24)18(25)21-13-6-2-3-7-13/h1,4-5,8,11,13,22H,2-3,6-7,9-10H2,(H,19,23)(H,20,24)(H,21,25) |
InChI Key |
IIDIUAOXVRQDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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